Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an organic compound with a complex structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-aminophenyl)thiophene-3-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The thiophene ring provides a stable scaffold that can interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Uniqueness
Ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is unique due to the presence of both ethoxycarbonyl and nitrophenyl groups, which provide distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making this compound versatile for various applications .
Properties
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-4-24-16(20)13-10(3)14(26-15(13)18-17(21)25-5-2)11-6-8-12(9-7-11)19(22)23/h6-9H,4-5H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWXCLIILRALMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308831-93-8 | |
Record name | ethyl-2-[(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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